molecular formula C14H10Br4O4S B146751 1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene CAS No. 70156-79-5

1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene

Cat. No.: B146751
CAS No.: 70156-79-5
M. Wt: 593.9 g/mol
InChI Key: MVCCPHIOCLZPGZ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene: is a complex organic compound characterized by multiple bromine atoms and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene typically involves multiple steps, including bromination and sulfonylation reactions. One common method involves the bromination of 1,3-dimethoxybenzene followed by sulfonylation with 3,5-dibromo-4-methoxybenzenesulfonyl chloride. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and material science applications .

Scientific Research Applications

1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-5-methoxybenzene
  • 3,5-Dibromo-4-methylaniline
  • 1,3-Dibromo-5,5-dimethylhydantoin

Uniqueness

1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene is unique due to its combination of multiple bromine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and industrial applications where such properties are desired .

Properties

IUPAC Name

1,3-dibromo-5-(3,5-dibromo-4-methoxyphenyl)sulfonyl-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br4O4S/c1-21-13-9(15)3-7(4-10(13)16)23(19,20)8-5-11(17)14(22-2)12(18)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCCPHIOCLZPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016699
Record name 1,1'-sulfonylbis(3,5-dibromo-4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70156-79-5
Record name 1,1'-sulfonylbis(3,5-dibromo-4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,1'-sulfonylbis[3,5-dibromo-4-methoxy-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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